molecular formula C10H9ClF3NO2 B6313000 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene CAS No. 1357626-43-7

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene

Cat. No.: B6313000
CAS No.: 1357626-43-7
M. Wt: 267.63 g/mol
InChI Key: LCWPYSHYNVBXGI-UHFFFAOYSA-N
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Description

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene is a chemical compound with the molecular formula C9H7ClF3NO3 It is characterized by the presence of a trifluoroethoxy group, a nitro group, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with 4-nitrotoluene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-aminotoluene.

    Oxidation: Formation of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzoic acid.

Scientific Research Applications

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene depends on its interaction with molecular targets. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The chlorinated aromatic ring can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid
  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-acetophenone
  • 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid

Uniqueness

2-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrotoluene is unique due to the presence of both a trifluoroethoxy group and a nitro group on the same aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(3-chloro-2,2,3-trifluoropropyl)-1-methyl-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c1-6-2-3-8(15(16)17)4-7(6)5-10(13,14)9(11)12/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWPYSHYNVBXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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